Cas no 895783-00-3 (N-{2-2-(4-chlorophenyl)-1,3-thiazol-4-ylethyl}-N'-(3-acetamidophenyl)ethanediamide)

N-{2-2-(4-chlorophenyl)-1,3-thiazol-4-ylethyl}-N'-(3-acetamidophenyl)ethanediamide structure
895783-00-3 structure
商品名:N-{2-2-(4-chlorophenyl)-1,3-thiazol-4-ylethyl}-N'-(3-acetamidophenyl)ethanediamide
CAS番号:895783-00-3
MF:C21H19ClN4O3S
メガワット:442.918562173843
CID:5515442

N-{2-2-(4-chlorophenyl)-1,3-thiazol-4-ylethyl}-N'-(3-acetamidophenyl)ethanediamide 化学的及び物理的性質

名前と識別子

    • Ethanediamide, N1-[3-(acetylamino)phenyl]-N2-[2-[2-(4-chlorophenyl)-4-thiazolyl]ethyl]-
    • N-{2-2-(4-chlorophenyl)-1,3-thiazol-4-ylethyl}-N'-(3-acetamidophenyl)ethanediamide
    • インチ: 1S/C21H19ClN4O3S/c1-13(27)24-16-3-2-4-17(11-16)25-20(29)19(28)23-10-9-18-12-30-21(26-18)14-5-7-15(22)8-6-14/h2-8,11-12H,9-10H2,1H3,(H,23,28)(H,24,27)(H,25,29)
    • InChIKey: YZZZABVKKLNWCM-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=CC(NC(C)=O)=C1)(=O)C(NCCC1=CSC(C2=CC=C(Cl)C=C2)=N1)=O

N-{2-2-(4-chlorophenyl)-1,3-thiazol-4-ylethyl}-N'-(3-acetamidophenyl)ethanediamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2055-0322-1mg
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-acetamidophenyl)ethanediamide
895783-00-3 90%+
1mg
$54.0 2023-07-06

N-{2-2-(4-chlorophenyl)-1,3-thiazol-4-ylethyl}-N'-(3-acetamidophenyl)ethanediamide 関連文献

N-{2-2-(4-chlorophenyl)-1,3-thiazol-4-ylethyl}-N'-(3-acetamidophenyl)ethanediamideに関する追加情報

Introduction to N-{2-2-(4-chlorophenyl)-1,3-thiazol-4-ylethyl}-N'-(3-acetamidophenyl)ethanediamide (CAS No. 895783-00-3)

N-{2-2-(4-chlorophenyl)-1,3-thiazol-4-ylethyl}-N'-(3-acetamidophenyl)ethanediamide is a highly specialized compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 895783-00-3, represents a novel molecular structure that has been meticulously designed to explore potential therapeutic applications. The intricate architecture of this molecule, featuring a combination of heterocyclic and acyclic components, positions it as a candidate for further investigation in various biological pathways.

The molecular formula of N-{2-2-(4-chlorophenyl)-1,3-thiazol-4-ylethyl}-N'-(3-acetamidophenyl)ethanediamide underscores its complexity and the strategic placement of functional groups. The presence of a thiazole ring fused with a phenyl group and an acetamide moiety suggests potential interactions with biological targets such as enzymes and receptors. These structural features are crucial in determining the compound's pharmacokinetic properties and its ability to modulate specific biochemical processes.

In recent years, there has been a growing interest in thiazole derivatives due to their diverse biological activities. Thiazole compounds are known for their antimicrobial, anti-inflammatory, and anticancer properties, making them valuable scaffolds for drug discovery. The specific modification of N-{2-2-(4-chlorophenyl)-1,3-thiazol-4-ylethyl}-N'-(3-acetamidophenyl)ethanediamide introduces unique characteristics that may enhance its efficacy in targeting diseases associated with these pathways.

The 4-chlorophenyl substituent in the molecule is particularly noteworthy, as halogenated aromatic rings often enhance the binding affinity of small molecules to biological targets. This modification can lead to improved pharmacological activity and selectivity. Additionally, the presence of an acetamide group at the N' position introduces a polar functional group that can influence solubility and metabolic stability, critical factors in drug development.

Current research in medicinal chemistry emphasizes the importance of rational drug design, where structural modifications are guided by computational modeling and experimental data. N-{2-2-(4-chlorophenyl)-1,3-thiazol-4-ylethyl}-N'-(3-acetamidophenyl)ethanediamide exemplifies this approach, with its design aimed at optimizing interactions with specific biological targets. Studies have begun to explore its potential in inhibiting key enzymes involved in cancer progression and inflammation.

Epidemiological and preclinical studies have highlighted the significance of targeting inflammatory pathways in the treatment of chronic diseases. The compound's structure suggests it may interfere with signaling cascades that are dysregulated in conditions such as arthritis and autoimmune disorders. By modulating these pathways, N-{2-2-(4-chlorophenyl)-1,3-thiazol-4-ylethyl}-N'-(3-acetamidophenyl)ethanediamide could offer a novel therapeutic approach.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and automated purification methods, have been employed to construct the complex framework efficiently. These methodologies are essential for producing sufficient quantities of the compound for preclinical testing.

In vitro studies have begun to unravel the mechanistic aspects of N-{2-2-(4-chlorophenyl)-1,3-thiazol-4-ylethyl}-N'-(3-acetamidophenyl)ethanediamide's interactions with biological targets. Initial results indicate that it exhibits inhibitory activity against certain enzymes associated with inflammation and cell proliferation. These findings are encouraging and warrant further investigation into its potential as a lead compound for drug development.

The pharmacokinetic profile of any therapeutic agent is critical to its clinical success. N-{2-2-(4-chlorophenyl)-1,3-thiazol-4-ylethyl}-N'-(3-acetamidophenyl)ethanediamide is being evaluated for its absorption, distribution, metabolism, excretion (ADME) properties to assess its suitability for therapeutic use. Understanding these parameters will guide decisions on dosing regimens and potential side effects.

Advances in computational chemistry have enabled researchers to predict the binding affinities and metabolic stability of molecules like N-{2-2-(4-chlorophenyl)-1,3-thiazol-4-ylethyl}-N'-(3-acetamidophenyl)ethanediamide with high accuracy. These predictions are complemented by experimental validation through techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. Such combined approaches provide comprehensive insights into the compound's structure-function relationships.

The integration of machine learning algorithms into drug discovery has accelerated the identification of promising candidates like N-{2-2-(4-chlorophenyl)-1,3-thiazol-4-ylethyl}-N'-(3-acetamidophenyl)ethanediamide. By analyzing large datasets of chemical structures and biological activities, these algorithms can suggest modifications that enhance potency and selectivity. This high-throughput screening approach has significantly reduced the time required to develop novel therapeutics.

The future prospects for N-{2-2-(4-chlorophenyl)-1,3-thiazol-4-ylethyl}-N'-(3-acetamidophenyl)ethanediamide are promising, with ongoing studies aimed at optimizing its pharmacological profile. Collaborative efforts between academic researchers and pharmaceutical companies are essential to translate laboratory findings into clinical applications. As our understanding of disease mechanisms continues to evolve, compounds like this one hold great potential for addressing unmet medical needs.

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